2-Ethyl-1-hexanol-D5

Description

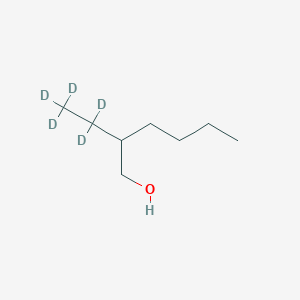

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18O |

|---|---|

Molecular Weight |

135.26 g/mol |

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethyl)hexan-1-ol |

InChI |

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/i2D3,4D2 |

InChI Key |

YIWUKEYIRIRTPP-PVGOWFQYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CO |

Canonical SMILES |

CCCCC(CC)CO |

Origin of Product |

United States |

Physicochemical Properties of 2 Ethyl 1 Hexanol D5

The introduction of deuterium (B1214612) atoms into the 2-ethyl-1-hexanol structure results in a molecule with a higher molecular weight compared to its non-deuterated counterpart. The specific location of the deuterium atoms on the ethyl group gives it the designation "-D5".

| Property | Value |

| Molecular Formula | C8D5H13O |

| Molecular Weight | 135.26 g/mol |

| Synonyms | 2-(Ethyl-d5)-1-hexanol |

| CAS Number | 145395-65-9 |

| Physical Form | Neat (undiluted liquid) |

| Table 1: Key physicochemical properties of 2-Ethyl-1-hexanol-D5. cymitquimica.com |

The physical properties of the deuterated compound are very similar to the non-deuterated 2-ethyl-1-hexanol, which is a colorless liquid with limited solubility in water but miscible with most organic solvents. atamanchemicals.comhedinger.de

| Property of 2-Ethyl-1-hexanol (non-deuterated) | Value |

| Boiling Point | 183-186 °C |

| Melting Point | -76 °C |

| Density | 0.833 g/mL at 25 °C |

| Table 2: Physical properties of non-deuterated 2-Ethyl-1-hexanol for comparison. sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of deuterated compounds like 2-Ethyl-1-hexanol-D5 typically involves specialized methods to introduce the deuterium (B1214612) atoms at specific positions. Common strategies include using deuterated starting materials or employing catalytic exchange reactions. thalesnano.com

One general approach for producing 2-ethyl-1-hexanol involves the hydroformylation of propene to produce n-butanal, followed by an aldol (B89426) condensation to form 2-ethyl-hexenal, which is then hydrogenated to yield 2-ethyl-1-hexanol. google.com To synthesize the D5 variant, a deuterated precursor would need to be introduced in this pathway. Another method involves the direct esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol, a reaction that can be catalyzed by enzymes. researchgate.netresearchgate.net

Mechanistic Investigations Utilizing 2 Ethyl 1 Hexanol D5 As a Tracer

Elucidation of Environmental Transformation Pathways

The use of 2-Ethyl-1-hexanol-D5 is instrumental in tracking the fate and degradation of this compound within the environment. Its unique mass allows for precise monitoring as it moves through and interacts with different environmental compartments.

In the atmosphere, 2-ethyl-1-hexanol is primarily broken down through reactions with hydroxyl (OH) radicals. alberta.cauclm.esnih.govresearchgate.net This degradation process is the dominant atmospheric loss pathway for the compound. uclm.esnih.govresearchgate.net Studies using this compound help to confirm the specific reaction mechanisms and their kinetics. The process is initiated by the abstraction of a hydrogen atom from the 2-ethyl-1-hexanol molecule by an OH radical. The resulting alkyl radical then reacts with atmospheric oxygen to form peroxy radicals, which can lead to the formation of various degradation products. The use of the deuterated form, this compound, allows for the identification of the resulting deuterated degradation products, thereby confirming the proposed atmospheric degradation pathways.

Biodegradation is a primary route of dissipation for 2-ethyl-1-hexanol in water and soil. alberta.caepa.gov Isotope-labeled tracer studies with this compound can be used to delineate the metabolic pathways utilized by microorganisms. Research indicates that a key initial step in the biodegradation process is the oxidation of 2-ethyl-1-hexanol to 2-ethylhexanoic acid. europa.eu The deuterium (B1214612) label is retained during this transformation, enabling the clear identification of 2-ethylhexanoic acid-D5 as a major metabolite. europa.eu This transformation is significant as it alters the properties of the compound, influencing its subsequent environmental fate.

The distribution of 2-ethyl-1-hexanol in the environment is governed by processes such as volatilization from water surfaces and adsorption to soil and sediments. alberta.canih.gov However, it has a low tendency to bind to soil or sediment. basf.comsantos.com Tracer studies employing this compound are crucial for quantifying its movement between air, water, and solid phases. By tracking the concentration of the deuterated compound in these different environmental compartments, key physical and chemical parameters that dictate its environmental behavior can be determined.

Studies of Biological Metabolism and Biotransformation Pathways

The application of this compound has been pivotal in understanding the metabolic processing of this compound in living organisms. The stable deuterium label allows for unambiguous tracking of its metabolic fate.

When this compound is introduced into a biological system, its metabolic products can be traced by identifying deuterated compounds in biological fluids such as urine. A primary metabolic pathway is the oxidation of the alcohol to an acid, resulting in the formation of 2-ethylhexanoic acid-D5. europa.eu This has been confirmed in studies where this deuterated metabolite was identified. europa.eu The ability to trace these deuterated forms provides a clear picture of the biotransformation processes.

| Precursor Compound | Key Metabolite | Metabolic Process |

| This compound | 2-Ethylhexanoic acid-D5 | Oxidation |

This table illustrates the primary metabolic transformation of this compound.

Following its oxidation to 2-ethylhexanoic acid-D5, the metabolite can undergo further biotransformation via conjugation reactions. europa.eu A significant pathway is the formation of a glucuronide conjugate. europa.eunih.gov This process increases the water solubility of the metabolite, which aids in its excretion from the body. nih.gov The deuterium atoms on the ethyl and hexyl chains are retained throughout these metabolic and conjugation steps, which is essential for accurately tracing and quantifying the metabolites. europa.eu

Spectroscopic Analysis

Spectroscopic Techniques for Deuterium Localization and Quantification

Spectroscopic methods are fundamental in the analysis of deuterated compounds, providing critical information on the location and extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Alcohol Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structures. In the context of deuterated alcohols like this compound, NMR is instrumental in confirming the positions of the deuterium atoms.

¹H NMR (Proton NMR) spectra of alcohols can be complex due to the exchangeable nature of the hydroxyl (-OH) proton. acdlabs.comlibretexts.org The chemical shift of the -OH proton can vary depending on factors like solvent, concentration, and temperature. libretexts.org A common technique to identify the -OH peak is the "D₂O shake," where a small amount of deuterium oxide (D₂O) is added to the sample. libretexts.orglibretexts.org The labile -OH proton exchanges with deuterium, causing the corresponding peak to disappear from the ¹H NMR spectrum, thus confirming its identity. libretexts.orglibretexts.org

In the case of this compound, where the deuterium atoms are specifically located on the ethyl group (2-?(Ethyl-?d5)?-1-hexanol), ¹H NMR would be used to verify the absence of proton signals in the ethyl region of the spectrum, while the signals for the rest of the molecule would remain. cymitquimica.com The integration of the remaining proton signals would also be used to quantify the isotopic purity.

Conversely, ²H NMR (Deuterium NMR) can be employed to directly observe the deuterium nuclei. The chemical shifts in ²H NMR are identical to those in ¹H NMR, providing a direct confirmation of the deuterium labeling positions. The presence of a signal in the ²H NMR spectrum corresponding to the ethyl group would definitively confirm the structure of this compound.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.4-3.6 | d | -CH₂OH |

| ¹H | ~1.2-1.6 | m | -CH(CH₂CH₃)- and -(CH₂)₃CH₃ |

| ¹H | ~0.8-1.0 | t | -CH₃ |

| ¹H | Variable | s (broad) | -OH |

| ²H | ~1.2-1.4 | m | -CD₂- |

Note: Chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and isotopic composition of molecules. For this compound, MS analysis is crucial for confirming its molecular weight of approximately 135.26 g/mol and assessing its isotopic purity. cymitquimica.com The mass spectrum of the deuterated compound will show a molecular ion peak (M+) shifted by five mass units compared to its non-deuterated counterpart, 2-Ethyl-1-hexanol, which has a molecular weight of 130.23 g/mol . cymitquimica.com

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. In the electron ionization (EI) mass spectrum of 2-Ethyl-1-hexanol, characteristic fragments are observed. nist.gov For this compound, the masses of fragments containing the deuterated ethyl group will be shifted accordingly. For instance, the loss of the ethyl group, a common fragmentation pathway for this molecule, would result in a fragment ion with a different mass depending on whether the lost group is the deuterated ethyl group or a protiated alkyl chain.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule with high precision, which can further confirm the elemental composition, including the number of deuterium atoms.

Chromatographic Separation Methods for this compound

Chromatographic techniques are vital for separating components of a mixture and are often used in conjunction with spectroscopic detectors for comprehensive analysis.

Gas Chromatography (GC) Applications for Deuterated Compounds

Gas chromatography (GC) is a powerful technique for separating volatile compounds. sci-hub.seuta.edu The separation of deuterated compounds from their non-deuterated (protiated) counterparts is a key application of GC. sci-hub.senih.gov While their chemical properties are nearly identical, the slight difference in mass and molecular volume between isotopologues can lead to differences in retention times on a GC column. sci-hub.se

The choice of the stationary phase in the GC column is critical for achieving separation. sci-hub.senih.gov Polar stationary phases often exhibit a normal isotope effect, where the heavier deuterated compound elutes later, while nonpolar stationary phases can show an inverse isotope effect, with the deuterated compound eluting earlier. sci-hub.senih.gov The position of the deuterium atoms within the molecule can also influence the retention time. sci-hub.seuta.edu For this compound, a suitable GC method would be developed to separate it from any residual protiated 2-Ethyl-1-hexanol, allowing for the assessment of its isotopic purity.

Hyphenated Techniques (GC-MS, GC-FID) in Deuterated Compound Analysis

Hyphenated techniques, which combine the separation power of GC with the detection capabilities of MS or a Flame Ionization Detector (FID), are extensively used in the analysis of deuterated compounds. sci-hub.senih.gov

GC-MS is a particularly powerful combination. As the separated compounds elute from the GC column, they are introduced into the mass spectrometer, which provides mass information for identification and quantification. google.comresearchgate.net This technique allows for the unambiguous identification of this compound based on both its retention time and its mass spectrum. It is also used to quantify the analyte by comparing its response to that of a known amount of an internal standard. sci-hub.se

GC-FID is another common technique where the separated compounds are detected by a flame ionization detector. analytice.com The FID is a robust and sensitive detector for organic compounds. While it does not provide mass information, it is an excellent quantitative detector. sci-hub.se When coupled with a GC method that can separate the deuterated and non-deuterated forms, GC-FID can be used to determine the concentration of this compound. sci-hub.seanalytice.com

Table 2: Example GC Parameters for the Analysis of 2-Ethyl-1-hexanol

| Parameter | Value |

|---|---|

| Column | ZB-5MSi (30m x 0.25mm, 0.25µm) jeol.com |

| Carrier Gas | Helium jeol.com |

| Inlet Temperature | 250 °C |

| Oven Program | 40°C (hold 2 min), ramp to 320°C at 15°C/min, hold 10 min jeol.com |

| Detector (MS) | EI, Scan m/z 45-500 jeol.com |

| Detector (FID) | 250 °C |

Note: These are example parameters and may need to be optimized for the specific analysis of this compound.

Application of this compound as an Internal Standard in Quantitative Analytical Procedures

One of the primary applications of this compound is as an internal standard in quantitative analysis, particularly in methods utilizing mass spectrometry. cymitquimica.com An internal standard is a compound with similar chemical and physical properties to the analyte of interest that is added in a known amount to the sample before analysis.

The use of a deuterated analog as an internal standard is highly advantageous in MS-based quantification, a technique known as stable isotope dilution analysis (SIDA). sci-hub.se Because this compound has nearly identical properties to 2-Ethyl-1-hexanol, it co-elutes from the GC column and experiences similar ionization efficiency in the mass spectrometer. sci-hub.se However, due to the mass difference, the two compounds can be distinguished by the mass spectrometer.

By measuring the ratio of the signal intensity of the analyte (2-Ethyl-1-hexanol) to the signal intensity of the internal standard (this compound), accurate and precise quantification can be achieved. This method effectively corrects for variations in sample preparation, injection volume, and instrument response, leading to highly reliable results. For example, in the analysis of 2-Ethyl-1-hexanol in drinking water or indoor air, the addition of a known amount of this compound would enable precise quantification of the contaminant. nih.govresearchgate.netresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Ethyl-1-hexanol |

| This compound |

| Deuterium Oxide |

| Alexidine-d10 Dihydrochloride |

Method Development for Trace Level Analysis and Quantification

The detection and quantification of this compound at trace levels necessitate highly sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed method for this purpose. The development of such a method involves meticulous optimization of several parameters to achieve the desired sensitivity and resolution.

Method development often begins with sample preparation, which is critical for concentrating the analyte and removing interfering matrix components. For aqueous samples, techniques like volatile-compound stripping followed by adsorption on activated charcoal have proven effective for the analysis of the non-deuterated form, 2-Ethyl-1-hexanol. nih.govresearchgate.net Solid-phase microextraction (SPME) in headspace mode is another powerful technique for extracting volatile organic compounds like 2-Ethyl-1-hexanol from various sample types. nj.gov

Following extraction, the chromatographic conditions are optimized. This includes selecting the appropriate GC column, setting the temperature program, and optimizing the carrier gas flow rate to ensure good separation of this compound from other compounds in the sample. For instance, a common approach involves using a non-polar or medium-polarity capillary column.

The mass spectrometer parameters are then fine-tuned for maximum sensitivity and specificity. In selected ion monitoring (SIM) mode, the instrument is set to detect specific ions characteristic of this compound, which significantly enhances the signal-to-noise ratio and allows for trace-level detection. Given the molecular weight of this compound is 135.26 g/mol , characteristic fragment ions would be selected for monitoring. cymitquimica.com For the non-deuterated analog, ions such as m/z 57, 83, and 102 are often monitored.

The table below summarizes typical parameters that would be developed and optimized for the trace-level analysis of this compound using GC-MS.

Table 1: Optimized GC-MS Parameters for Trace Level Analysis of this compound

| Parameter | Optimized Condition |

| Sample Preparation | Headspace Solid-Phase Microextraction (SPME) |

| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |

| Extraction Time | 30 minutes |

| Extraction Temperature | 60°C |

| Gas Chromatography (GC) | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Initial 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 5 min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific fragment ions for this compound |

| Dwell Time | 100 ms |

Calibration and Validation Protocols for Isotopic Standards

The use of this compound as an internal standard requires the establishment of robust calibration and validation protocols to ensure the accuracy and reliability of quantitative results. Isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known amount of the isotopically labeled standard to the sample.

Calibration: A calibration curve is constructed by preparing a series of standards containing a fixed concentration of this compound and varying concentrations of the non-labeled analyte, 2-Ethyl-1-hexanol. The response ratio (peak area of analyte / peak area of internal standard) is then plotted against the concentration of the analyte. For the analysis of 2-Ethyl-1-hexanol in drinking water, calibration curves have been shown to be linear over a concentration range of 0-50 µg/mL. researchgate.net

Validation: The analytical method is validated to demonstrate its suitability for the intended purpose. Key validation parameters include:

Linearity: Assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear response is typically confirmed by a high coefficient of determination (R²) for the calibration curve.

Accuracy: Determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured concentration to the true concentration.

Precision: Evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For 2-Ethyl-1-hexanol, a limit of quantification of 7.5 µ g/media has been reported using GC-FID. analytice.com

The table below presents a hypothetical summary of validation results for a method using this compound as an internal standard.

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity | |

| Calibration Range | 0.5 - 100 µg/L |

| Coefficient of Determination (R²) | > 0.995 |

| Accuracy (Spike Recovery) | |

| Low Concentration (1 µg/L) | 95 - 105% |

| Medium Concentration (20 µg/L) | 98 - 102% |

| High Concentration (80 µg/L) | 97 - 103% |

| Precision (RSD) | |

| Intra-day Precision | < 5% |

| Inter-day Precision | < 10% |

| Limits | |

| Limit of Detection (LOD) | 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.5 µg/L |

By adhering to these rigorous method development, calibration, and validation protocols, this compound can be effectively used as an internal standard to achieve accurate and precise quantification of 2-Ethyl-1-hexanol in a wide range of analytical applications.

Future Directions and Emerging Research Avenues for Deuterated 2 Ethyl 1 Hexanol

Development of Novel and Efficient Synthetic Routes for Deuterated Analogues

The synthesis of specifically labeled deuterated compounds like 2-Ethyl-1-hexanol-D5 is foundational to its application in various research fields. While it is known to be an intermediate in the synthesis of other complex deuterated molecules, such as Alexidine-d10 Dihydrochloride, the development of more efficient and versatile synthetic routes is a key area of future research. cymitquimica.com

Current industrial production of non-deuterated 2-ethyl-1-hexanol often involves the aldol (B89426) condensation of n-butyraldehyde, followed by hydrogenation. google.comatamanchemicals.com Future research will likely focus on adapting these large-scale methods for the specific incorporation of deuterium (B1214612) at the ethyl group. This could involve the use of deuterated starting materials or catalysts that facilitate deuterium exchange at specific positions.

Furthermore, the synthesis of chiral, optically pure (R)- or (S)-2-ethylhexanol has been achieved through asymmetric hydrogenation. google.com A significant future direction will be the development of stereospecific deuteration methods to produce enantiomerically pure deuterated analogues. These chiral deuterated molecules would be invaluable for detailed studies in biochemistry and materials science where stereochemistry plays a crucial role.

Research into enzymatic catalysis for the synthesis of related esters, such as 2-ethylhexyl-2-ethylhexanoate, using enzymes like Novozym 435, opens another avenue. researchgate.net Future investigations could explore the use of enzymatic systems for the synthesis of this compound and its derivatives, potentially offering higher selectivity and more environmentally benign reaction conditions.

Advancement of Analytical Techniques for Ultra-Trace Level Detection and Speciation

The detection and quantification of 2-ethyl-1-hexanol, a known indoor air pollutant and contaminant in products like drinking water, are well-established, often employing gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID). scbt.comresearchgate.netanalytice.com However, the use of this compound as an internal standard in these analyses necessitates the development of highly sensitive and specific analytical techniques to differentiate it from its non-deuterated counterpart, especially at ultra-trace levels.

Future research will likely focus on advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), to improve the accuracy and lower the detection limits for this compound. The development of new derivatization methods tailored for deuterated species could also enhance their detectability and chromatographic separation.

Moreover, as the use of deuterated analogues expands, there will be a growing need for methods that can determine the precise location and extent of deuterium incorporation within the molecule. Techniques like nuclear magnetic resonance (NMR) spectroscopy, particularly 2H NMR, will be crucial in characterizing these deuterated standards and ensuring their isotopic purity.

Expansion of Kinetic Isotope Studies to Broader Range of Reaction Systems

The primary utility of deuterated compounds like this compound lies in the study of the kinetic isotope effect (KIE), where the difference in reaction rates between the deuterated and non-deuterated compounds provides insight into reaction mechanisms. nih.gov While the KIE is a well-established principle, its application to the reaction systems involving 2-ethyl-1-hexanol is an area ripe for exploration.

Future research will undoubtedly involve the use of this compound to study the mechanisms of its atmospheric degradation. The reaction of 2-ethyl-1-hexanol with hydroxyl (OH) radicals is its dominant loss process in the atmosphere. uclm.es KIE studies using the D5 analogue can elucidate the specific C-H bonds that are broken in these reactions, providing a more detailed understanding of its atmospheric fate and the formation of secondary pollutants.

In biochemical contexts, this compound can be used to investigate the metabolic pathways of 2-ethyl-1-hexanol. The compound is known to be metabolized in the body, and KIE studies can help identify the rate-limiting steps in its enzymatic oxidation. europa.eu This is particularly relevant given the concerns about the health effects of 2-ethyl-1-hexanol exposure. nih.gov Furthermore, pressure and temperature-dependent KIE studies could offer deeper insights into the role of enzymatic promoting motions in these reactions. nih.gov

Interdisciplinary Applications in Environmental, Biochemical, and Materials Science Research

The applications of deuterated 2-ethyl-1-hexanol are poised to expand significantly across various scientific disciplines.

In environmental science , this compound will serve as an invaluable tracer for studying the environmental fate and transport of 2-ethyl-1-hexanol. Its use as an internal standard will improve the accuracy of monitoring its presence in indoor air, water, and soil. scbt.comresearchgate.net

In the realm of biochemical research , the use of this compound as an intermediate for synthesizing other labeled biomolecules, such as Alexidine-d10 Dihydrochloride, highlights its importance in drug development and metabolic studies. cymitquimica.com A recent study has also identified 2-ethyl-1-hexanol as a quorum-sensing molecule in the fungus Fusarium oxysporum. nih.gov Future research could employ this compound to probe the specific interactions and mechanisms of this signaling pathway.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 2-Ethyl-1-hexanol-D5 with isotopic purity?

Answer:

Synthesis should follow protocols optimized for deuterium incorporation, such as catalytic deuteration of precursor alkenes or acid-catalyzed exchange in deuterated solvents (e.g., D₂O). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm isotopic enrichment and structural integrity. Mass spectrometry (MS) with high-resolution capabilities (e.g., HRMS-ESI) is critical for verifying molecular ion peaks and isotopic distribution. Purity assessment should combine gas chromatography (GC) with flame ionization detection (FID) and Karl Fischer titration for moisture quantification. Experimental details must be meticulously documented to ensure reproducibility, including reaction conditions, solvent purity, and instrumental parameters .

Basic: How can researchers quantify this compound in complex biological matrices during metabolic studies?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., 2-Ethyl-1-hexanol-D10) is the gold standard for quantification. Sample preparation should include protein precipitation (acetonitrile/methanol) followed by solid-phase extraction (SPE) to isolate the analyte. Calibration curves must account for matrix effects via standard addition. Isotopic interference should be minimized using high-resolution mass spectrometers (e.g., Q-TOF) to distinguish between D5 and endogenous non-deuterated analogs. Data validation requires replicate analyses (n ≥ 3) and adherence to FDA bioanalytical guidelines for accuracy (±15%) and precision (CV < 20%) .

Advanced: What experimental designs are effective for assessing the stability of this compound under varying storage and reaction conditions?

Answer:

Stability studies should evaluate:

- Thermal stability: Incubate samples at 4°C, 25°C, and 40°C over 30 days, analyzing degradation via GC-MS.

- Photostability: Expose to UV-Vis light (300–800 nm) in quartz cuvettes and monitor spectral changes.

- Chemical stability: Test reactivity in acidic/basic buffers (pH 2–12) and oxidizing agents (e.g., H₂O₂).

Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Stability-indicating methods (e.g., HPLC-DAD) must resolve degradation products from the parent compound. Store deuterated analogs in amber vials under inert gas (N₂/Ar) to minimize deuterium loss .

Advanced: How should researchers address contradictions in kinetic data for this compound metabolism across different in vitro models?

Answer:

Discrepancies often arise from enzyme source variability (e.g., human vs. rodent microsomes) or incubation conditions (e.g., cofactor concentrations). To resolve:

Standardize protocols: Use identical NADPH regeneration systems and protein concentrations.

Control for isotopic effects: Compare D5 and non-deuterated analogs under identical conditions.

Leverage statistical tools: Apply ANOVA or mixed-effects models to assess inter-model variability.

Validate with in vivo data: Correlate in vitro results with rodent pharmacokinetic studies.

Document all parameters in supplemental materials for cross-study comparisons .

Advanced: What strategies optimize the identification of this compound metabolic pathways in hepatocyte assays?

Answer:

Use a combination of:

- High-resolution MS/MS: Fragment ions at m/z 157.12 (deuterated fragment) and 152.10 (non-deuterated) to track metabolic shifts.

- Isotopic labeling: Co-incubate with ¹³C-glucose to trace incorporation into phase II conjugates (e.g., glucuronides).

- Enzyme inhibition: Employ CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map oxidative pathways.

Data analysis software (e.g., MetaboLynx) can automate metabolite identification and pathway mapping .

Basic: What analytical techniques confirm the isotopic purity of this compound batches?

Answer:

Deuterium nuclear magnetic resonance (²H NMR) quantifies isotopic enrichment (>98% D5), while elemental analysis (EA) measures carbon-deuterium ratios. Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) detects isotopic impurities at ppm levels. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to identify C-D stretching bands (2050–2300 cm⁻¹). Batch records must include raw spectral data and chromatograms for regulatory compliance .

Advanced: How can researchers interpret conflicting spectral data (NMR, MS) for this compound in multi-laboratory studies?

Answer:

Calibrate instruments using certified reference materials (e.g., NIST deuterated alkanes). For NMR, ensure solvent suppression techniques (e.g., presaturation) are consistent. In MS, standardize ionization conditions (e.g., ESI voltage, desolvation temperature). Use collaborative trials (e.g., ring tests) to harmonize data interpretation. Publish raw datasets in open repositories (e.g., Zenodo) for independent validation .

Basic: What protocols ensure reproducibility in synthesizing this compound across different research groups?

Answer:

Adopt the "Experimental" section guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Specify deuterium sources (e.g., D₂O purity ≥ 99.9%).

- Document reaction parameters (time, temperature, stirring rate).

- Include chromatograms and spectra in supplementary files.

Peer-review checklists should mandate raw data submission for critical steps (e.g., distillation cuts, recrystallization yields) .

Advanced: What advanced analytical approaches detect and quantify degradation products of this compound in long-term stability studies?

Answer:

Use two-dimensional gas chromatography (GC×GC-TOFMS) to resolve co-eluting degradation products. Pair with chemometric tools (e.g., PCA) to identify degradation markers. Accelerated stability testing (40°C/75% RH) over 6 months can predict shelf life. Quantify major degradants (e.g., 2-ethylhexanal-D5) via stable isotope dilution assays (SIDA) with synthesized deuterated standards .

Basic: What are the key toxicological considerations when handling this compound in laboratory settings?

Answer:

Refer to safety data sheets (SDS) for acute toxicity (LD50 > 2000 mg/kg in rats) and ecological impact (EC50 for algae < 1 mg/L). Use fume hoods for volatile emissions and PPE (nitrile gloves, goggles) to prevent dermal absorption. Waste disposal must comply with EPA guidelines for deuterated organics (40 CFR 261). Monitor air quality with PID detectors for occupational exposure limits (<50 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.